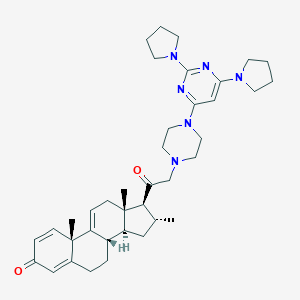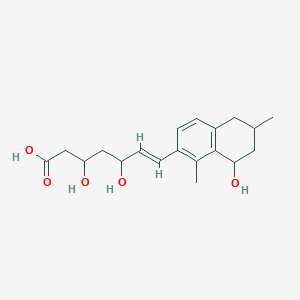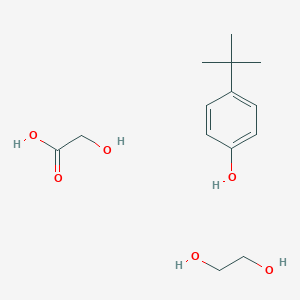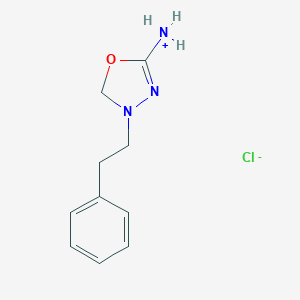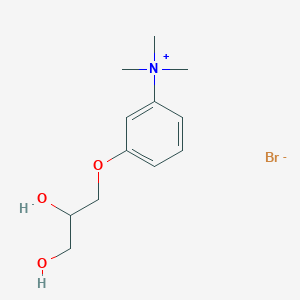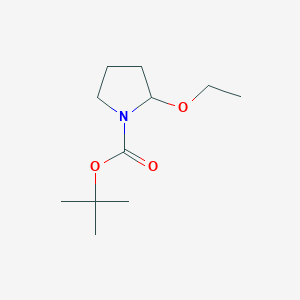
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its potential applications in biochemical and physiological research have been explored.
Mécanisme D'action
The mechanism of action of tert-butyl 2-ethoxypyrrolidine-1-carboxylate is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and van der Waals interactions. It has been shown to bind to the active site of enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress. In addition, it has been reported to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 2-ethoxypyrrolidine-1-carboxylate in lab experiments is its ability to selectively bind to certain proteins, making it useful for studying protein-ligand interactions. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on tert-butyl 2-ethoxypyrrolidine-1-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for tert-butyl 2-ethoxypyrrolidine-1-carboxylate and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate can be synthesized using different methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroacetate in the presence of a base, followed by purification using recrystallization.
Applications De Recherche Scientifique
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been used in various scientific research applications, including studies on the structure and function of proteins, drug design, and as a chiral auxiliary in organic synthesis. It has also been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other pyrrolidine derivatives.
Propriétés
Numéro CAS |
106412-40-2 |
|---|---|
Nom du produit |
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-7-6-8-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
IRHZVRHDKAAQOV-UHFFFAOYSA-N |
SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CCOC1CCCN1C(=O)OC(C)(C)C |
Synonymes |
1-Pyrrolidinecarboxylicacid,2-ethoxy-,1,1-dimethylethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



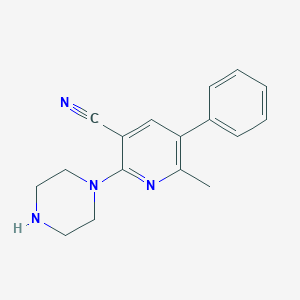
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
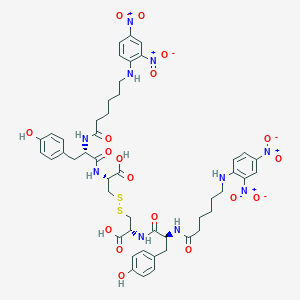
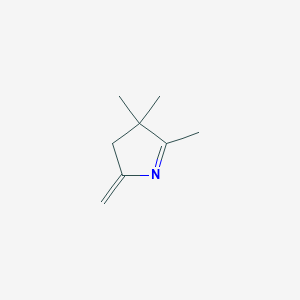
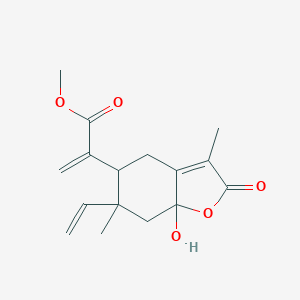
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)


